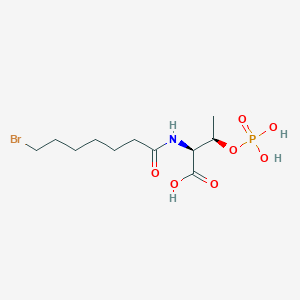

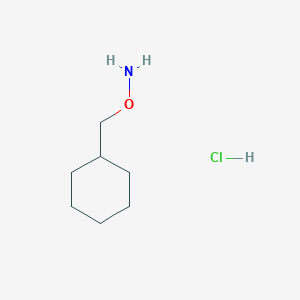

O-(Cyclohexylmethyl)hydroxylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of hydroxylamine derivatives involves reactions under controlled conditions to ensure the formation of the desired product. For example, the reaction of 2,6-bis-(phenylmethylene)cyclohexanone with hydroxylamine hydrochloride and sodium acetate leads to the production of corresponding oximes, indicating a method for synthesizing hydroxylamine derivatives including those similar to O-(Cyclohexylmethyl)hydroxylamine hydrochloride (Dimmock et al., 1992).

Molecular Structure Analysis The structure of hydroxylamine derivatives is often elucidated using techniques such as high-resolution proton nuclear magnetic resonance spectroscopy and X-ray analysis. These techniques help in understanding the molecular geometry and the electronic environment of the atoms within the molecule (Dimmock et al., 1992).

Chemical Reactions and Properties Hydroxylamine derivatives participate in various chemical reactions, including cycloadditions and rearrangements, which are crucial for synthesizing complex organic compounds. The reactivity of these compounds can be attributed to the presence of the hydroxylamine group, which acts as a nucleophile in many reactions (Saravanan, Babu, & Muthusubramanian, 2007).

Physical Properties Analysis The physical properties of hydroxylamine derivatives, such as melting points, boiling points, and solubility in various solvents, are determined by their molecular structure. These properties are essential for understanding the compound's behavior in different chemical environments.

Chemical Properties Analysis Hydroxylamine derivatives exhibit a range of chemical properties, including reactivity towards carbonyl compounds, ability to undergo oxidation and reduction, and participation in the formation of heterocycles. These chemical properties make hydroxylamine derivatives valuable in organic synthesis and chemical research (Nosova et al., 2020).

Applications De Recherche Scientifique

Tandem Ring Opening and Oximation

Saravanan et al. (2007) explored the reaction of hydroxylamine hydrochloride with ethyl 3‐aroyl‐1‐cyano‐4‐hydroxy‐2,4,6‐triarylcyclohexanecarboxylate, leading to ethyl 2‐[amino(hydroxyimino)methyl]‐3‐aryl‐5‐(hydroxyimino)‐5‐arylpentanoate through a tandem ring opening and oximation process. The products' structures were confirmed by NMR and X-ray techniques, and their conformational features were studied through molecular dynamics simulation Saravanan, Vignesh Babu, & Muthusubramanian, 2007.

Synthesis Under Ultrasound Irradiation

Li et al. (2006) demonstrated the condensation of aldehydes and ketones with hydroxylamine hydrochloride under ultrasound irradiation in ethanol, yielding oximes with high efficiency, showcasing milder conditions, shorter reaction times, and higher yields compared to conventional methods Li, Li, & Li, 2006.

Ozonolysis of Olefins

Ishmuratov et al. (2014) reported on the efficient reduction of peroxide products from olefin ozonolysis by hydrochlorides of hydroxylamine and semicarbazide in CH2Cl2-AcOH, leading to carboxylic acids and derivatives. This process was shown to favor the formation of nitrogen-containing organic compounds, indicating a versatile application in organic synthesis Ishmuratov, Legostaeva, Garifullina, Botsman, Muslukhov, & Tolstikov, 2014.

Hydroxylamine Formation and Decomposition

Xu et al. (2014) conducted a comprehensive study on hydroxylamine formation and decomposition in the ammoximation of cyclohexanone over microporous titanosilicates. This research highlights the critical role of hydroxylamine intermediates in catalytic processes and the influence of catalyst type on the efficiency of hydroxylamine formation and decomposition Xu, Jianghong, Yang, & Wu, 2014.

Safety And Hazards

“O-(Cyclohexylmethyl)hydroxylamine hydrochloride” may form combustible dust concentrations in air and may be corrosive to metals . It is toxic if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, may cause an allergic skin reaction, and is suspected of causing cancer .

Orientations Futures

Future directions for improving the synthesis of hydroxylamine derivatives like “O-(Cyclohexylmethyl)hydroxylamine hydrochloride” involve developing more efficient and environmentally friendly methods . This includes the development of metal-free and transition-metal-based homogeneous catalysts, which display the highest turnovers .

Propriétés

IUPAC Name |

O-(cyclohexylmethyl)hydroxylamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h7H,1-6,8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZQCICBYSOODN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CON.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

O-(Cyclohexylmethyl)hydroxylamine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(oxan-2-yloxy)ethyl]-2H-tetrazole-5-thione](/img/structure/B44598.png)